rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans
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Overview
Description
rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans is a synthetic organic compound. It features a pyrazole ring substituted with dimethyl groups and an oxolane ring with an amine group. The compound’s stereochemistry is defined by the (2S,3R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a precursor such as 1,3-diketone, the pyrazole ring can be formed through cyclization with hydrazine.
Substitution Reactions: Introduction of dimethyl groups on the pyrazole ring using alkylating agents.
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate diols or epoxides.
Introduction of the Amine Group: This step might involve amination reactions using reagents like ammonia or amines.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound might be used to study enzyme interactions, receptor binding, or as a probe in biochemical assays. Its stereochemistry could be crucial for understanding chiral interactions in biological systems.
Medicine
Potential medical applications could include its use as a lead compound for drug development. Its structure might be optimized to enhance biological activity or reduce side effects.
Industry
In industry, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its properties might make it suitable for specific industrial processes or products.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride: Lacks the dimethyl groups on the pyrazole ring.
(2S,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine: Without the dihydrochloride salt form.
(2S,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
The presence of both the dimethyl-substituted pyrazole ring and the oxolane ring with an amine group in the (2S,3R) configuration makes rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans unique. This combination of structural features could confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
(2S,3R)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H/t8-,9+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGLETFQYKIBPO-BPRGXCPLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CCO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CCO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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